molecular formula C24H29N5O4 B2521260 5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1005297-65-3

5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2521260
CAS No.: 1005297-65-3
M. Wt: 451.527
InChI Key: NUVYPPCKLQGFKH-UHFFFAOYSA-N
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Description

5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H29N5O4 and its molecular weight is 451.527. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Structures

The chemical compound of interest, 5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, belongs to the family of pyrido[2,3-d]pyrimidine derivatives, known for their diverse synthesis techniques and applications in scientific research. Researchers have developed various methods for synthesizing derivatives of pyrido[2,3-d]pyrimidine, emphasizing the importance of specific structural configurations and substituents for their potential applications. For instance, trifluoromethylated pyrido[2,3-d]pyrimidine-2,4-diones were synthesized from 6-aminouracils, highlighting the role of specific building blocks like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in achieving the desired chemical structures (Takahashi, Nagaoka, & Inoue, 2004).

Structural Analysis and Computational Studies

The structural and spectral properties of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives have been extensively analyzed using various techniques, including NMR, UV-visible, FT-IR spectroscopy, and single-crystal X-ray diffraction analysis. Computational methods like density functional theory (DFT) and time-dependent (TD-DFT) computation have been employed to analyze electronic structures, vibrational frequencies, and molecular interactions, providing insights into the reactivity and stability of these compounds (Ashraf et al., 2019).

Applications in Antimicrobial Studies

Pyrido[2,3-d]pyrimidine derivatives have also been evaluated for their potential antimicrobial properties. For example, novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems were synthesized and characterized, with some derivatives exhibiting significant antimicrobial activity. These studies suggest the potential of pyrido[2,3-d]pyrimidine derivatives in developing new antimicrobial agents (Allehyani, 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, for example, its mechanism of action would depend on what biological target it’s designed to interact with .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s a potential drug, for example, future research might focus on testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

5-ethoxy-6-ethyl-1-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O4/c1-4-17-15-25-22-20(21(17)33-5-2)23(31)29(24(32)26(22)3)16-19(30)28-13-11-27(12-14-28)18-9-7-6-8-10-18/h6-10,15H,4-5,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVYPPCKLQGFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.